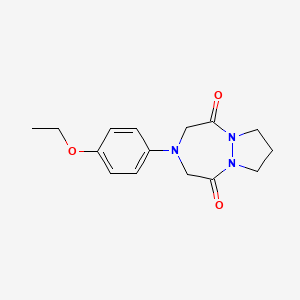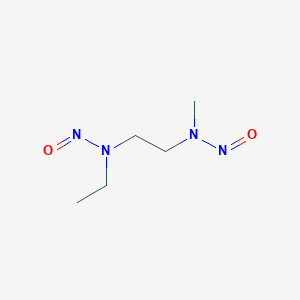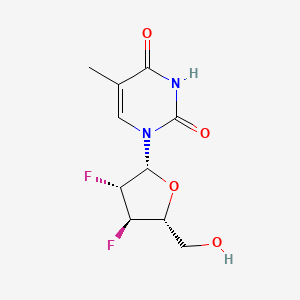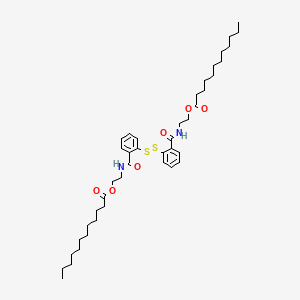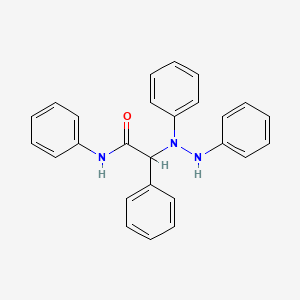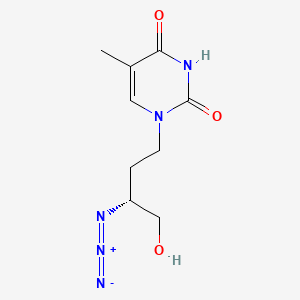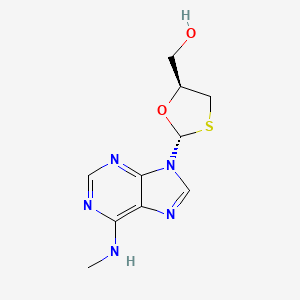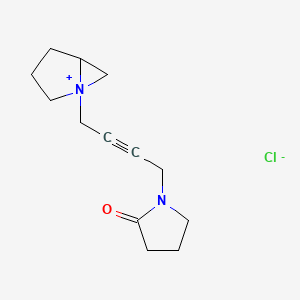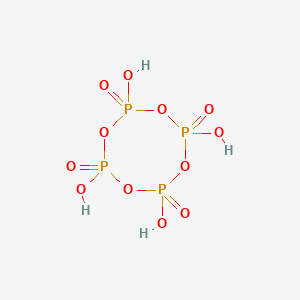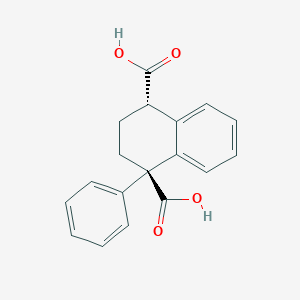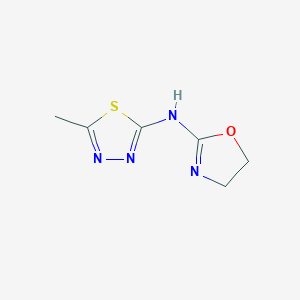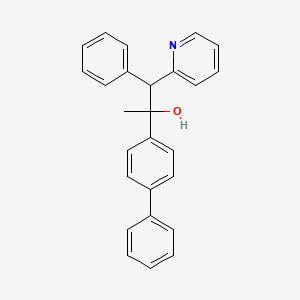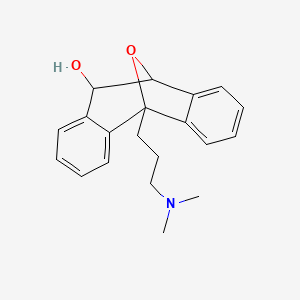
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity in the synthesis of certain antidepressant drugs, such as amitriptyline and nortriptyline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol involves several steps. One common method starts with dibenzosuberone, which undergoes a series of reactions including alkylation with 3-chloro-N,N-dimethylpropylamine . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in antidepressant drugs and its potential impact on drug efficacy and safety.
Industry: Utilized in the development and quality control of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of related drugs, such as amitriptyline .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar structure but different pharmacological properties.
Nortriptyline: Another tricyclic antidepressant, closely related to amitriptyline.
Dibenzosuberone: A precursor in the synthesis of 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-5,10-epoxydibenzo(a,d)(7)annulen-11-ol.
Uniqueness
This compound is unique due to its specific structural features and its role as an impurity in the synthesis of antidepressant drugs. Its presence can affect the purity and efficacy of the final pharmaceutical product, making it an important compound for quality control and research .
Eigenschaften
CAS-Nummer |
5154-95-0 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-8-ol |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-7-12-20-16-10-5-3-8-14(16)18(22)19(23-20)15-9-4-6-11-17(15)20/h3-6,8-11,18-19,22H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
QYDFQGAINLZXRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


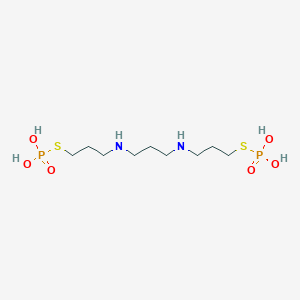
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
